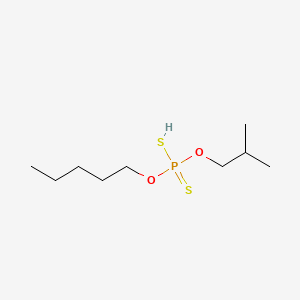
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- is a complex organic compound characterized by its unique structure, which includes a dithiolan ring with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- typically involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method is versatile and can be adapted to produce a range of related compounds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but differs in the presence of an imidazole ring.
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share the phenyl group but have a benzofuran ring instead of a dithiolan ring.
1,3-Dithian-2-yl(phenyl)methanone: Contains a dithian ring similar to Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- but lacks the dioxido group.
Uniqueness
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- is unique due to its dithiolan ring with a dioxido group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
23877-34-1 |
|---|---|
Molekularformel |
C16H14O3S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(1,1-dioxo-5-phenyldithiolan-4-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14O3S2/c17-15(12-7-3-1-4-8-12)14-11-20-21(18,19)16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI-Schlüssel |
NOFMMKQQXVLNNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(S(=O)(=O)S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)








